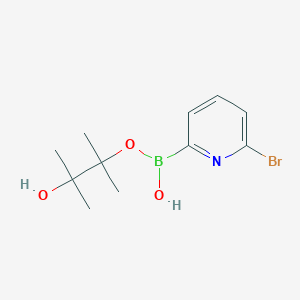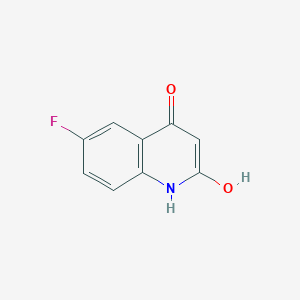![molecular formula C11H15BO4S B7853479 Methyl 5-(4,4,5-trimethyl-[1,3,2]dioxaborolan-2-yl)thiophene-2-carboxylate](/img/structure/B7853479.png)
Methyl 5-(4,4,5-trimethyl-[1,3,2]dioxaborolan-2-yl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(4,4,5-trimethyl-[1,3,2]dioxaborolan-2-yl)thiophene-2-carboxylate is a boronic acid derivative with a thiophene ring
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting thiophene-2-carboxylic acid with trimethyl borate in the presence of a suitable catalyst, such as palladium or nickel, under inert atmosphere conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form thiophene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like sodium carbonate (Na₂CO₃) are typically employed.
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds through cross-coupling reactions.
科学的研究の応用
Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: It is utilized in the development of advanced materials, including organic semiconductors and sensors.
作用機序
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes, such as enzyme inhibition and molecular recognition.
Molecular Targets and Pathways Involved:
Enzyme inhibition: The boronic acid group can bind to enzymes, modulating their activity.
Molecular recognition: The compound can interact with specific biomolecules, facilitating detection and analysis.
類似化合物との比較
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: Methyl 5-(4,4,5-trimethyl-[1,3,2]dioxaborolan-2-yl)thiophene-2-carboxylate is unique due to its thiophene ring, which imparts distinct electronic and structural properties compared to other boronic acid derivatives. This makes it particularly useful in specific applications where the thiophene moiety is advantageous.
特性
IUPAC Name |
methyl 5-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4S/c1-7-11(2,3)16-12(15-7)9-6-5-8(17-9)10(13)14-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMIVQRTJOFKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)C)C2=CC=C(S2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
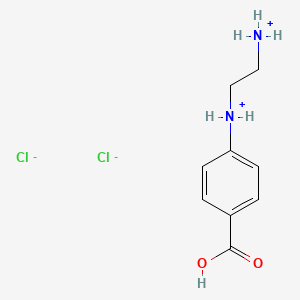
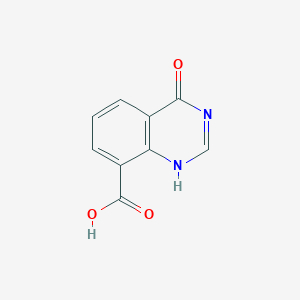
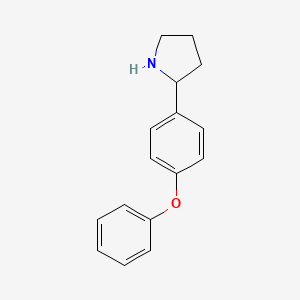

![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine](/img/structure/B7853450.png)
![4-Aminophenylboronic acid pinacol ester[214360-73-3]](/img/structure/B7853457.png)
![(6S)-4-Methoxybenzyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7853471.png)
![1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine;hydrochloride](/img/structure/B7853484.png)
![5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B7853488.png)
![5-bromo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7853502.png)
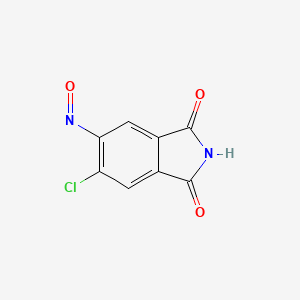
![6-methylsulfanyl-1H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B7853525.png)
